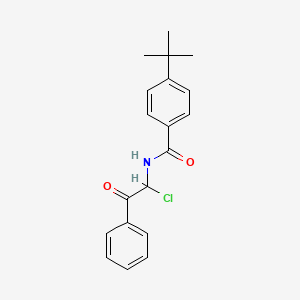
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C₉H₆F₃NO₂ It is characterized by the presence of three fluorine atoms and a nitroprop-1-en-1-yl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene typically involves the reaction of trifluoromethyl ketones with nitroalkenes. One common method includes the following steps :
Formation of Trifluoromethyl Ketone: Trifluoromethyl ketones are prepared by reacting ethyl trifluoroacetate with a Grignard reagent derived from 3,5-dichlorobromobenzene, magnesium, and diisobutyl aluminum hydride.
Reaction with Nitroalkenes: The trifluoromethyl ketone is then reacted with nitroalkenes in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature, followed by purification using flash chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods emphasize cost-effectiveness, environmental sustainability, and safety. The use of continuous flow reactors and green chemistry principles is often employed to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce a nitroso compound .
Aplicaciones Científicas De Investigación
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(E)-(2-Nitroprop-1-en-1-yl)benzene: Similar structure but lacks the trifluoromethyl groups.
3,3,3-Trichloro-1-nitroprop-1-ene: Contains chlorine atoms instead of fluorine.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Similar trifluoromethyl group but different substitution pattern on the benzene ring.
Uniqueness
1,3,5-Trifluoro-2-(2-nitroprop-1-en-1-yl)benzene is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These include increased stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
853654-95-2 |
|---|---|
Fórmula molecular |
C9H6F3NO2 |
Peso molecular |
217.14 g/mol |
Nombre IUPAC |
1,3,5-trifluoro-2-(2-nitroprop-1-enyl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-5(13(14)15)2-7-8(11)3-6(10)4-9(7)12/h2-4H,1H3 |
Clave InChI |
HCTFTGXCYFPAKT-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC1=C(C=C(C=C1F)F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


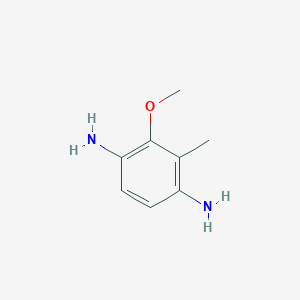
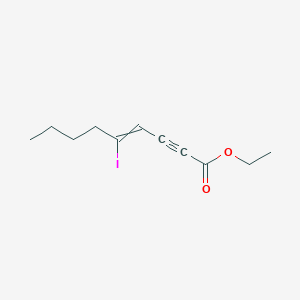
![8-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14189691.png)
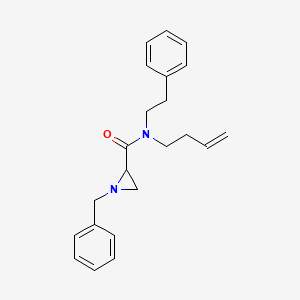
![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)

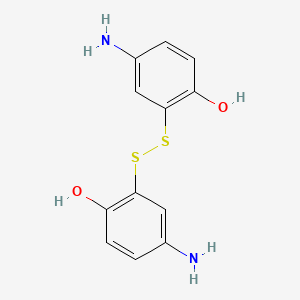
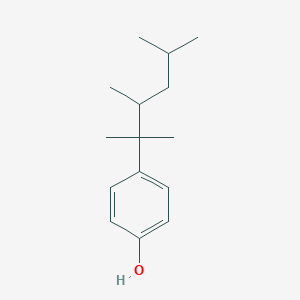
stannane](/img/structure/B14189732.png)



